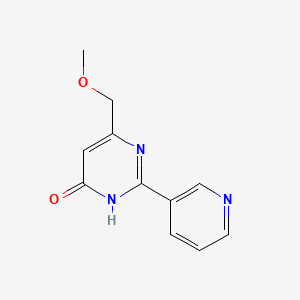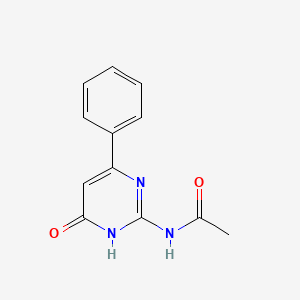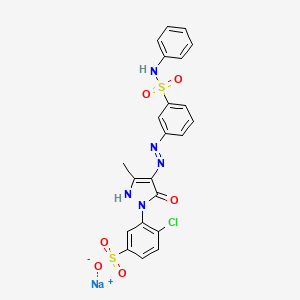
ACID YELLOW 29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACID YELLOW 29, also known as this compound, is a synthetic dye belonging to the class of azo dyes. It is widely used in various industries for its vibrant yellow color. The compound is known for its excellent solubility in water and its ability to produce bright, intense colors on different substrates .
Preparation Methods
The synthesis of ACID YELLOW 29 involves several chemical reactions. One common method includes the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the formation of the desired azo compound . Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, and the product is isolated through filtration and drying .
Chemical Reactions Analysis
ACID YELLOW 29 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases to control the reaction environment . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ACID YELLOW 29 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to detect and quantify different substances.
Biology: The dye is used in staining techniques to visualize cellular components under a microscope.
Medicine: It is employed in diagnostic assays and as a marker in various medical tests.
Industry: The dye is extensively used in textile dyeing, paper coloring, and ink formulations
Mechanism of Action
The mechanism of action of ACID YELLOW 29 involves its interaction with specific molecular targets. The dye binds to certain substrates, leading to a change in color that can be detected visually or through spectroscopic methods. The pathways involved in its action include the formation of complexes with metal ions and interactions with organic molecules .
Comparison with Similar Compounds
ACID YELLOW 29 is often compared with other azo dyes such as Tartrazine (C.I. 19140) and Acid Yellow 23. While all these dyes share similar structural features, C.I. This compound is unique due to its specific molecular structure, which imparts distinct color properties and solubility characteristics . Similar compounds include:
Tartrazine (C.I. 19140): Used primarily as a food coloring agent.
Acid Yellow 23: Commonly used in textile and paper industries.
This compound stands out for its versatility and effectiveness in various applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
6359-91-7 |
|---|---|
Molecular Formula |
C22H17ClN5NaO6S2 |
Molecular Weight |
570 g/mol |
IUPAC Name |
sodium;4-chloro-3-[5-methyl-3-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-1H-pyrazol-2-yl]benzenesulfonate |
InChI |
InChI=1S/C22H18ClN5O6S2.Na/c1-14-21(22(29)28(26-14)20-13-18(36(32,33)34)10-11-19(20)23)25-24-16-8-5-9-17(12-16)35(30,31)27-15-6-3-2-4-7-15;/h2-13,26-27H,1H3,(H,32,33,34);/q;+1/p-1 |
InChI Key |
QSMNSXVGDBEELY-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)N=NC3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)N=NC3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
Key on ui other cas no. |
6359-91-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




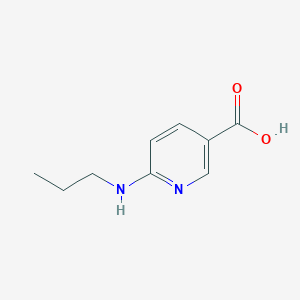

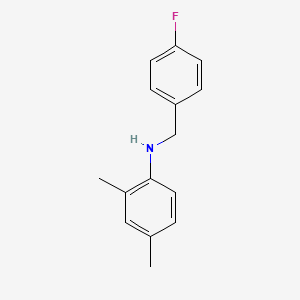
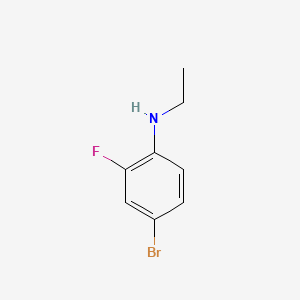

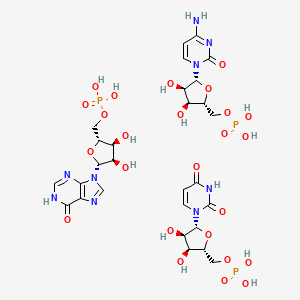


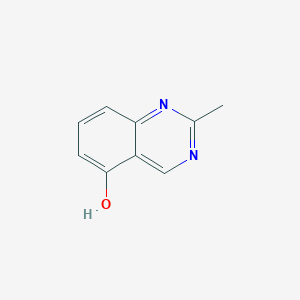
![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B1497756.png)
